(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile
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Overview
Description
“(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile” is also known as L-Menthol . It is an organic compound derived from the oils of mint plants such as peppermint and spearmint . It is a waxy, crystalline substance that is clear or white in color . It’s characterized by a characteristic minty odor and taste .
Synthesis Analysis
A one-pot biosynthesis of (1R,2S,5R)-( )-menthol and (1S,2S,5R)-(+)-neomenthol from pulegone has been developed, using recombinant Escherichia coli extracts containing the biosynthetic genes for an “ene”-reductase (NtDBR from Nicotiana tabacum) and two menthone dehydrogenases (MMR and MNMR from Mentha piperita) .
Molecular Structure Analysis
A study of the molecular structure of (1R,2S,5R)-(-)-menthol and the hydrogen bond networks formed by this species in solution has been carried out . Molecular structures of monomers and H-bonded dimers and trimers of the title compound are optimized using quantum chemical calculations in the isolated molecule approach .
Chemical Reactions Analysis
The hydrogen bonding network in (1R,2S,5R)-(-)-menthol has been studied . Molecular structures of monomers and H-bonded dimers and trimers of the title compound are optimized using quantum chemical calculations in the isolated molecule approach .
Physical and Chemical Properties Analysis
Menthol has a molecular weight of 156.27 g/mol and a chemical formula of C10H20O . It is classified as a monoterpenoid and is a cyclic alcohol . It is soluble in alcohol and other organic solvents, but only slightly soluble in water . Its melting point is about 42°C (107.6°F), and its boiling point is around 212°C (413.6°F) .
Scientific Research Applications
Synthesis and Spectral Analysis
- A study by Halim and Ibrahim (2022) described the synthesis and spectral analysis of a novel compound closely related to the specified chemical. They used advanced quantum studies and thermodynamic properties to analyze the compound, demonstrating its high stability and reactivity for nucleophilic attack (Halim & Ibrahim, 2022).
Catalytic Oxidation Studies
- Research conducted by Shul’pin et al. (2011) explored the efficient oxidation of saturated and aromatic hydrocarbons using hydrogen peroxide in the presence of pyridine. Their work is relevant to understanding the oxidation processes in compounds related to "(1R,2S,5R)-1-Hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile" (Shul’pin et al., 2011).
Asymmetric Hydroformylation
- A paper by Hayashi et al. (1979) discussed the use of Rhodium complexes in the asymmetric hydroformylation of compounds including those with saturated ring skeletons, which is applicable to our compound of interest (Hayashi et al., 1979).
Chemical Shifts in NMR
- Abraham and Fisher (1986) investigated the chemical shifts in NMR of molecules with structures similar to the specified compound, providing insights into the magnetic resonance properties of such compounds (Abraham & Fisher, 1986).
Mechanism of Action
Properties
IUPAC Name |
(1R,2S,5R)-1-hydroxy-5-methyl-2-propan-2-ylcyclohexane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(2)10-5-4-9(3)6-11(10,13)7-12/h8-10,13H,4-6H2,1-3H3/t9-,10+,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUJMAOJFWVJHG-VWYCJHECSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)(C#N)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@](C1)(C#N)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
367939-58-0 |
Source
|
Record name | (1R,2S,5R)-1-hydroxy-5-methyl-2-(propan-2-yl)cyclohexane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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